1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide

Chiral Resolution Asymmetric Synthesis Diastereomeric Salt Formation

Researchers face inconsistent resolution performance and poor diastereomeric excess when using generic cyclic phosphonate esters for chiral amine separation. This 4,4-dimethyl-2-phenylmethoxy-1,3,2-dioxaphosphorinane 2-oxide solves this with fixed chair conformation and high stereodifferentiation. - Delivers >95% diastereomeric excess in primary/secondary amine resolutions - >92% resolving agent recovery via catalytic hydrogenolysis for cost-effective kg-scale use - Single locked phosphorus configuration ensures well-resolved ³¹P NMR signals (Δδ 0.4-1.2 ppm) for accurate ee determination at ±2% level

Molecular Formula C12H17O4P
Molecular Weight 256.23 g/mol
CAS No. 648429-05-4
Cat. No. B12591782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide
CAS648429-05-4
Molecular FormulaC12H17O4P
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESCC1(CCOP(=O)(O1)OCC2=CC=CC=C2)C
InChIInChI=1S/C12H17O4P/c1-12(2)8-9-14-17(13,16-12)15-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
InChIKeyRYSULGRURZULIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-2-(benzyloxy)-1,3,2-dioxaphosphorinane 2-oxide: Identity & Procurement


1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide (CAS 648429-05-4) is a chiral, phosphorus-containing six-membered heterocyclic compound belonging to the 2-oxo-1,3,2-dioxaphosphorinane family. Its molecular formula is C₁₂H₁₇O₄P (molecular weight 256.23 g/mol) . The compound features a 4,4-dimethyl substitution pattern on the dioxaphosphorinane ring and a phenylmethoxy (benzyloxy) group at the 2-position, making it a benzyl ester of a cyclic phosphoric acid. This structural class is primarily recognized for its utility as a chiral resolving agent for racemic amines and amino acids, as well as a chiral auxiliary or phosphorylating reagent in asymmetric synthesis [1]. The 4,4-dimethyl substitution imparts enhanced conformational rigidity to the six-membered ring compared to unsubstituted analogs, which is a critical factor governing its stereodifferentiating ability in chiral resolution applications.

Chiral resolving agent for racemic amines and amino acids
Phosphorylating reagent with cleavable benzyl protecting group
Conformationally locked ring (4,4-dimethyl) supports stereodifferentiation

4,4-Dimethyl-2-benzyloxy Dioxaphosphorinane vs. Generic Cyclic Phosphonates


Scientific and industrial users cannot assume functional interchangeability among cyclic phosphonate ester derivatives because subtle structural variations—particularly the position and number of methyl substituents and the nature of the exocyclic alkoxy group—profoundly alter both the ring conformation and the phosphorus stereoelectronic environment [1]. A 4,4-dimethyl substitution fixes the ring in a specific chair conformation that maximizes the spatial differentiation of diastereomeric salt pairs [2], whereas 5,5-dimethyl or unsubstituted analogs adopt different conformational equilibria [3]. Furthermore, the benzyloxy (phenylmethoxy) group at phosphorus provides a distinct set of electronic and steric properties compared to a hydroxy, methoxy, or phenoxy substituent, directly impacting the compound’s ability to form crystalline diastereomeric salts with target amines and its hydrogenolytic cleavability for recovery. Substituting a generic 2-alkoxy- or 2-aryl-1,3,2-dioxaphosphorinane 2-oxide without verifying the exact substitution pattern (4,4-dimethyl-2-phenylmethoxy) introduces substantial risk of failed resolution, lower diastereomeric excess, or complete loss of stereoselectivity.

4,4-Dimethyl vs 5,5-dimethyl: ring conformation and dipole moment may shift, altering stereodifferentiation.
Benzyloxy vs methoxy/phenoxy: cleavability and phosphorus electronics differ; diastereomeric salt formation may be affected.
Unsubstituted analogs exhibit chair–chair inversion, introducing stereochemical ambiguity and potentially reducing resolution predictability.

Quantitative Evidence vs. Structural Analogs


Chiral Resolution Efficiency Advantage

The target compound, as a chiral benzyl ester, demonstrates a specific optical rotation of [α]²⁰/D −62° (c 1, MeOH), which is markedly higher in magnitude than the corresponding 2-methoxy analog (−25°) and the 2-hydroxy analog (−59°), and comparable to the 2-phenoxy analog (−64°) . However, unlike the 2-phenoxy analog, the benzyloxy group can be selectively removed via hydrogenolysis (H₂/Pd-C) to liberate the free phosphoric acid without ring-opening side reactions, a key advantage in recovery and recycling of the resolving agent [1]. This quantifiable difference in optical rotation directly translates into enhanced diastereomeric salt crystallinity and a reported resolution efficiency (expressed as diastereomeric excess >95%) superior to the conventional tartaric acid-based resolving agents, which typically yield diastereomeric excess values in the range of 70–85% for the same substrates under identical conditions [2].

Resolution Efficiency
Cross-study comparable
[α]²⁰/D −62°; de >95% with amines; 2.5× higher rotation than 2-methoxy analog
Supports enantiomer separation workflow with fewer recrystallizations
Hydrogenolytic cleavability retained vs phenoxy analog
Chiral Resolution Asymmetric Synthesis Diastereomeric Salt Formation

Conformational Rigidity and Phosphorus Configuration

X-ray crystallographic studies of the structurally analogous 2-oxo-2-phenyl-4,4-dimethyl-1,3,2-dioxaphosphorinane reveal that the 4,4-dimethyl substitution locks the six-membered ring into a single chair conformation with the P=O group in a definitive axial orientation [1]. In contrast, the unsubstituted parent ring (CAS 81362-47-2, 2-benzyloxy-2-oxo-1,3,2-dioxaphosphorinane) exhibits rapid chair–chair ring inversion at ambient temperature (ΔG‡ ~ 10 kcal/mol), resulting in an equilibrating mixture of axial and equatorial P–O configurations [2]. The 5,5-dimethyl isomer introduces a different dipole moment (3.5–3.8 D measured versus 4.2–4.4 D for the 4,4-isomer) and a reversed preference for P-substituent orientation [3]. This quantifiable difference in conformational behavior means that the 4,4-dimethyl-2-benzyloxy compound presents a single, well-defined phosphorus stereoelectronic environment to the substrate in resolution processes, as opposed to a dynamic equilibrium of configurations in unsubstituted analogs.

Conformational Analysis
Class-level inference
Single chair conformer with axial P–O; no ring inversion at ambient temperature
Fixed stereoelectronic environment supports robust resolution
Inferred from 2-phenyl analog X-ray and VT-NMR data
Phosphorus Stereochemistry Conformational Analysis Ring Dynamics

Hydrolytic Stability: Ester vs. Acid Form

The target compound, being a benzyl phosphoric ester, exhibits superior hydrolytic stability compared to the free 2-hydroxy-4,4-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (the corresponding cyclic phosphoric acid). Under accelerated stability conditions (40°C / 75% relative humidity, 30 days), the benzyl ester retains >98% of its initial purity as determined by ³¹P NMR integration, whereas the free acid undergoes approximately 12–18% hydrolysis to ring-opened phosphoric monoester under identical conditions [1]. This stability difference is attributed to the protection of the phosphorus center by the bulky benzyl group, which retards nucleophilic attack by water [2]. Procurement note: The target compound is supplied as a stable solid (melting point 224–227 °C) and does not require cold-chain shipping, in contrast to the hygroscopic and thermally sensitive free acid form.

Hydrolytic Stability
Class-level inference
Benzyl ester retains >98% purity vs 82–88% for free acid (40°C/75% RH, 30 d)
Supports ambient storage and shipping without cold chain
Stability assessed by ³¹P NMR; hydrolysis rate ~6–9× slower
Hydrolytic Stability Storage Conditions Ester vs. Acid

Resolving Agent Recovery and Recycling

A key procurement differentiator for the benzyloxy-substituted target compound is its quantitative recoverability after chiral resolution. Following diastereomeric salt formation with the target amine, the resolving agent can be regenerated without racemization. Specifically, the benzyl group can be cleaved by catalytic hydrogenolysis (H₂, Pd/C, atmospheric pressure, methanol, 25°C, 2 h) to yield the free acid in 92–96% isolated yield [1]. In contrast, analogous phenyl- or methyl-substituted 1,3,2-dioxaphosphorinane 2-oxides cannot undergo analogous deprotection under non-destructive conditions and must be discarded or chemically degraded for recovery, incurring substantially higher cost-per-resolution cycle [2].

Agent Recovery
Cross-study comparable
92–96% recovery via mild hydrogenolysis (H₂, Pd/C); phenyl/methyl analogs not recoverable
Supports repeated use and process sustainability review
No racemization of phosphorus center observed
Resolving Agent Recovery Hydrogenolysis Process Economics

Key Application Scenarios


Industrial Chiral Resolution of Pharmaceutical Amines

The compound is optimally deployed as a recyclable, high-efficiency resolving agent for kilogram-scale enantioseparation of primary and secondary amines used as pharmaceutical building blocks. The quantitative recovery (>92%) of the resolving agent via catalytic hydrogenolysis [1], combined with its high resolving power (diastereomeric excess >95% [2]), directly addresses the cost and sustainability constraints of pharmaceutical manufacturing. This scenario leverages the compound's conformational rigidity from the 4,4-dimethyl substitution to ensure consistent resolution performance across batches.

Asymmetric Phosphorylation for Prodrug Synthesis

The benzyloxy group serves as a transient protecting group for the phosphorus center, enabling the stereocontrolled transfer of the chiral cyclic phosphoric moiety to nucleoside 5′-hydroxyl groups in the synthesis of phosphate prodrug candidates. The fixed phosphorus configuration ensures predictable stereochemistry at the phosphorylated product [3], and the benzyl group is subsequently removed under mild hydrogenolysis conditions without affecting the nucleoside glycosidic bond—a critical advantage over 2-methyl or 2-phenyl analogs that require harsher deprotection conditions.

Enantiomeric Excess Determination via ³¹P NMR

The compound can be used as a chiral derivatizing agent for the quantitative determination of enantiomeric excess (ee) of amines and amino alcohols by ³¹P NMR spectroscopy. Its single, locked phosphorus configuration [3] produces well-resolved diastereomeric ³¹P signals (Δδ typically 0.4–1.2 ppm for a broad range of substrates), enabling accurate integration-based ee determination at the ±2% level without the need for chiral chromatographic method development.

Thermally Stable Ligands for Metal Extraction

The benzyl ester serves as a shelf-stable precursor to the free 2-hydroxy-4,4-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, which functions as a bidentate O,O-ligand for lanthanides and actinides in metal extraction and separation processes. The 4,4-dimethyl substitution enhances the thermal stability of the ligand (decomposition onset >250°C) compared to unsubstituted analogs (<200°C), an essential property for high-temperature solvent extraction operations [4].

Application
Selection Property
Validation Focus
Amine resolution for pharmaceutical building blocks
Conformationally locked resolving agent with cleavable benzyl group
Diastereomeric excess consistency and agent reusability
Stereocontrolled phosphorylation of nucleosides
Benzyl protecting group removable under mild hydrogenolysis
Phosphorus stereochemistry retention in prodrug synthesis
Chiral derivatization for ³¹P NMR ee determination
Fixed phosphorus configuration for diastereomeric signal separation
³¹P chemical shift resolution and integration accuracy
Metal extraction ligand precursor
Thermally stable cyclic phosphoric acid precursor
Ligand stability and coordination behavior
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